ethyl 1-methyl-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Derivatives in Natural Products and Synthetic Chemistry
Indole derivatives are ubiquitous in nature, forming the core of many bioactive compounds. researchgate.net The essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174) are fundamental examples of biologically crucial indoles. mdpi.com Beyond these, a massive family of over 4,100 indole alkaloids has been isolated from natural sources like plants, fungi, and marine organisms. mdpi.comnih.gov Many of these natural products exhibit potent pharmacological activities. nih.gov
In synthetic chemistry, the indole nucleus is a versatile building block for creating complex molecules. researchgate.net Its chemical properties allow for various modifications, enabling chemists to design and synthesize novel compounds with tailored functions. The development of efficient synthetic routes to functionalized indoles remains an active and important area of research, driven by the demand for new pharmaceuticals, agrochemicals, and other materials. researchgate.netmdpi.com
Historical Context of Indole-2-Carboxylate (B1230498) Chemistry in Medicinal Discovery
The indole-2-carboxylate substructure, specifically, has a rich history in medicinal discovery. Initially explored as derivatives of the naturally occurring indole-2-carboxylic acid, these compounds have been investigated for a range of biological effects, including antifungal, anti-tumor, and anti-inflammatory properties. researchgate.net
A significant breakthrough in their application came with the discovery of their potential as antiviral agents. Researchers identified indole-2-carboxylic acid as a scaffold capable of inhibiting the strand transfer activity of HIV-1 integrase, a crucial enzyme for viral replication. rsc.orgrsc.org This finding established the indole-2-carboxylate core as a key pharmacophore for designing novel HIV-1 inhibitors. mdpi.comnih.gov Subsequent research has also explored these derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are important targets in cancer immunotherapy. nih.gov
Rationale for Investigating Substituted Indole-2-Carboxylates, with a Focus on N-Methylation
The modification of the core indole-2-carboxylate structure is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Substitution at various positions on the indole ring can dramatically influence how the molecule interacts with biological targets. mdpi.com
N-methylation, the addition of a methyl group to the nitrogen atom of the indole ring, is a particularly important modification. This structural change is found in many biologically active compounds and can alter a molecule's properties by affecting its conformation, hydrogen bonding capacity, and metabolic stability. st-andrews.ac.ukacs.org The synthesis of ethyl 1-methyl-1H-indole-2-carboxylate is a direct example of this strategy, often achieved through the N-methylation of its precursor, ethyl 1H-indole-2-carboxylate, using reagents like methyl iodide in high yield. The investigation of such N-methylated compounds is driven by the goal of enhancing therapeutic potential. acs.org
Overview of Research Trajectories for Indole-Based Compounds
Current research on indole-based compounds is diverse and expanding, with several key trajectories aimed at addressing major health challenges. These research areas highlight the scaffold's versatility and therapeutic promise.
Anticancer Agents: Indole derivatives are extensively studied for their anticancer properties, acting through various mechanisms such as the inhibition of tubulin polymerization, protein kinases (like EGFR and CDK2), and histone deacetylase. mdpi.commdpi.comnih.gov
Antiviral Therapies: Building on the historical context, the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors remains an active field. rsc.orgrsc.org Research focuses on creating compounds that can overcome drug resistance. nih.gov
Antimicrobial Agents: With the rise of antibiotic resistance, indole derivatives are being explored as new antimicrobial agents. mdpi.com Studies have shown that certain synthetic indoles exhibit potent activity against multidrug-resistant bacteria. nih.gov
Neurodegenerative Diseases: The indole scaffold is being leveraged to develop agents for diseases like Alzheimer's. mdpi.com Research has shown that some indole derivatives can act as antioxidants and interfere with the aggregation of amyloid-β peptides, a key pathological feature of the disease. nih.gov
The following table presents selected research findings on indole-2-carboxamide derivatives, illustrating their potential as kinase inhibitors for cancer therapy.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5e | CDK2 | 13 | nih.gov |
| 5h | CDK2 | 11 | nih.gov |
| 5k | CDK2 | 19 | nih.gov |
| Dinaciclib (Reference) | CDK2 | 20 | nih.gov |
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLPWADCHCBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205113 | |
| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56559-60-5, 18450-24-3 | |
| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18450-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 1 Methyl 1h Indole 2 Carboxylate
Precursor Synthesis Routes to Ethyl 1H-Indole-2-Carboxylate
The synthesis of the direct precursor, ethyl 1H-indole-2-carboxylate, is primarily achieved through two well-established chemical routes: the Fischer indolization reaction and the direct esterification of indole-2-carboxylic acid.
Fischer Indolization Approaches
The Fischer indole (B1671886) synthesis is a robust method for forming the indole ring system. wikipedia.org This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org For the synthesis of ethyl 1H-indole-2-carboxylate, the process starts with the reaction of phenylhydrazine (B124118) and ethyl pyruvate (B1213749). rjpbcs.com
The initial reaction between phenylhydrazine and ethyl pyruvate in a solvent like glacial acetic acid yields an intermediate, ethyl 2-(2-phenylhydrazono)propanoate. rjpbcs.com This hydrazone is then cyclized to form the indole ring. This cyclization step is critical and is often promoted by a strong acid catalyst. Polyphosphoric acid (PPA) or its ethyl ester (PPAEE) are commonly employed for this purpose, leading to the formation of ethyl 1H-indole-2-carboxylate with the loss of an ammonia (B1221849) molecule. rjpbcs.comorgsyn.org Other acidic catalysts, such as sulfuric acid, acetic acid, or Lewis acids like zinc chloride, can also be used. wikipedia.orgorgsyn.org One reported procedure using PPAEE as the cyclizing agent achieved an excellent yield of 92% for the final indole ester. rjpbcs.com
Table 1: Fischer Indolization for Ethyl 1H-Indole-2-Carboxylate
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine, Ethyl Pyruvate | Glacial Acetic Acid, then PPAEE | Ethyl 1H-indole-2-carboxylate | 92% | rjpbcs.com |
Esterification of Indole-2-Carboxylic Acid
A more direct route to ethyl 1H-indole-2-carboxylate is the esterification of its corresponding carboxylic acid, indole-2-carboxylic acid. This method is highly efficient and can be accomplished through several standard esterification protocols.
A common and high-yielding approach involves a two-step process. First, indole-2-carboxylic acid is converted into its more reactive acid chloride derivative. nih.gov This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride at low temperatures (e.g., 0°C). nih.gov Once the acid chloride is formed, it is reacted directly with absolute ethanol (B145695). nih.gov The ethanol acts as the nucleophile, attacking the carbonyl carbon of the acid chloride to form the ethyl ester. This method has been reported to produce ethyl 1H-indole-2-carboxylate in yields as high as 93% after purification by recrystallization. nih.gov
Alternatively, direct acid-catalyzed esterification, often referred to as Fischer esterification, can be employed. This involves heating a solution of indole-2-carboxylic acid in ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid or hydrochloric acid. orgsyn.orgnih.gov
Table 2: Esterification of Indole-2-Carboxylic Acid
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acid | 1. SOCl₂, 0°C2. Absolute Ethanol, RT | Ethyl 1H-indole-2-carboxylate | 93% | nih.gov |
| Indole-2-carboxylic acid | 1. Oxalyl chloride2. Ethanol | Ethyl 1H-indole-2-carboxylate | >93% |
N-Alkylation Strategies for Introducing the Methyl Group at the 1-Position
Once ethyl 1H-indole-2-carboxylate is synthesized, the next crucial step is the introduction of a methyl group at the nitrogen atom (position 1) of the indole ring. This N-alkylation reaction requires careful selection of reagents and conditions to ensure high regioselectivity and yield.
Methyl Iodide Alkylation Methodologies
Methyl iodide is a commonly used and effective methylating agent for the N-alkylation of indoles. The reaction proceeds via the generation of an indolide anion, which then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. rjpbcs.commdpi.com To generate the necessary anion, a strong base is required. mdpi.com
A frequently cited method involves the use of potassium hydroxide (B78521) (KOH) as the base in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). rjpbcs.com The indole ester is treated with the base to deprotonate the N-H group, followed by the addition of methyl iodide. This approach effectively yields ethyl 1-methyl-1H-indole-2-carboxylate. rjpbcs.com One-pot procedures combining Fischer indolization with subsequent N-alkylation using iodomethane (B122720) have also been developed, streamlining the synthesis process. rsc.org
Regioselective N-Methylation Techniques
A significant challenge in the alkylation of indole derivatives is controlling the regioselectivity, as alkylation can potentially occur at either the nitrogen (N-1) or the carbon at position 3 (C-3). However, for indole-2-carboxylates, N-alkylation is strongly favored both kinetically and thermodynamically. rsc.orgtandfonline.com The electron-withdrawing ester group at the C-2 position deactivates the pyrrole (B145914) ring, making C-3 less nucleophilic and thus less likely to be alkylated.
Studies have confirmed that reacting methyl indole-2-carboxylate (B1230498) or ethyl indole-2-carboxylate with alkyl halides under various basic conditions consistently results in the formation of the N-alkylated product exclusively. tandfonline.comtandfonline.com The choice of base and solvent system is crucial for ensuring this high regioselectivity. Systems such as potassium carbonate (K₂CO₃) in acetonitrile (B52724) and sodium hydride (NaH) in dimethylformamide (DMF) have been shown to be highly effective for regioselective N-alkylation. tandfonline.comtandfonline.com The nature of the counter-ion (e.g., K⁺ vs. Na⁺) and the polarity of the solvent play a key role in directing the alkylation to the nitrogen atom. tandfonline.com
Optimization of Reaction Conditions for N-Methylation Yield and Selectivity
Optimizing reaction conditions is essential for maximizing the yield of the desired N-methylated product and minimizing side reactions, such as hydrolysis of the ester group. mdpi.com The choice of the base/solvent system is a primary focus of optimization.
A comparative study on the N-alkylation of methyl indole-2-carboxylate found that using potassium carbonate in refluxing acetonitrile for 48 hours provided cleaner products and better results compared to using sodium hydride in DMF. tandfonline.com Another approach utilizes aqueous potassium hydroxide in acetone (B3395972); by controlling the stoichiometry of the base and the reaction temperature, the reaction can be directed to yield either the N-alkylated ester or the corresponding N-alkylated carboxylic acid. mdpi.com For instance, stirring with a moderate amount of aqueous KOH in acetone at 20°C for a few hours yields the desired N-alkylated ester, while increasing the amount of base and refluxing the mixture leads to subsequent hydrolysis of the ester. mdpi.com
Table 3: Conditions for N-Methylation of Ethyl 1H-Indole-2-Carboxylate
| Methylating Agent | Base / Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl Iodide | KOH / DMSO | N/A | This compound | rjpbcs.com |
| Alkyl Halides | K₂CO₃ / Acetonitrile | Reflux, 48h | N-alkylated indole-2-carboxylate | tandfonline.com |
| Alkyl Halides | NaH / DMF | RT, 24h | N-alkylated indole-2-carboxylate | tandfonline.com |
Functionalization at the Indole Ring System
The indole ring is susceptible to various transformations, particularly at the C3-position, which is the most nucleophilic site. The activating effect of the N-methyl group further enhances the reactivity of the pyrrole part of the indole nucleus towards electrophiles.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. For this compound, these reactions predominantly occur at the C3-position due to the electronic influence of the indole nitrogen and the N-methyl group. The general mechanism proceeds through a two-step sequence:
Attack of the Electrophile : The π-system of the indole ring acts as a nucleophile, attacking an electrophile (E+). This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This fast step restores the aromaticity of the indole ring, yielding the substituted product. masterorganicchemistry.com
The presence of the electron-donating N-methyl group activates the indole ring, making it more susceptible to electrophilic attack than unsubstituted indoles. Conversely, the ethyl carboxylate group at the C2-position is electron-withdrawing, which deactivates the ring, but its influence is less pronounced at the C3-position compared to the activating effect of the nitrogen.
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. chemistrysteps.comorganic-chemistry.orgambeed.com This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
When applied to this compound, the Vilsmeier-Haack reaction selectively introduces a formyl group at the C3-position. The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the C3-position of the indole, followed by hydrolysis of the resulting iminium intermediate during aqueous workup to yield the aldehyde. wikipedia.org Catalytic versions of this reaction have also been developed to minimize the use of stoichiometric and corrosive reagents. nih.gov
Table 1: Vilsmeier-Haack Formylation of this compound
| Reactant | Reagents | Product | Position of Formylation |
| This compound | 1. DMF, POCl₃2. H₂O | Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate | C3 |
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto a substrate containing an active hydrogen atom. wikipedia.orgorganic-chemistry.org For indoles, which are rich in electron density at the C3-position, this reaction provides a straightforward route to gramine (B1672134) analogues. chemtube3d.com The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine (such as dimethylamine), and the active hydrogen compound, which in this case is this compound. wikipedia.org
The mechanism begins with the formation of an electrophilic Eschenmoser's salt precursor, an iminium ion, from the aldehyde and the amine. wikipedia.org The nucleophilic C3-position of the indole then attacks this iminium ion, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org
Table 2: Mannich Reaction with this compound
| Aldehyde | Amine | Product | Common Name of Product |
| Formaldehyde | Dimethylamine | Ethyl 3-((dimethylamino)methyl)-1-methyl-1H-indole-2-carboxylate | Mannich Base |
| Formaldehyde | Piperidine | Ethyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-indole-2-carboxylate | Mannich Base |
The indole ring of this compound can be functionalized through halogenation and nitration, which are classic electrophilic aromatic substitution reactions.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the indole nucleus can be achieved using various halogenating agents. The reaction conditions can be tuned to direct the substitution to either the pyrrole ring or the benzene (B151609) ring. Mild conditions typically favor substitution at the electron-rich C3-position. More forceful conditions can lead to substitution on the benzene portion of the molecule, as seen in the synthesis of 7-bromoindole (B1273607) derivatives. nih.gov
Nitro-substitution: Nitration involves the introduction of a nitro group (-NO₂) using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. Similar to halogenation, the position of nitration is dependent on the reaction conditions. The nitro group is a versatile functional group that can be subsequently reduced to an amino group, providing a pathway to further derivatives.
Table 3: Halogenation and Nitro-Substitution Reactions
| Reaction | Reagent(s) | Potential Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate |
| Chlorination | N-Chlorosuccinimide (NCS) | Ethyl 3-chloro-1-methyl-1H-indole-2-carboxylate |
| Nitration | HNO₃ / H₂SO₄ | Ethyl 1-methyl-3-nitro-1H-indole-2-carboxylate and other isomers like the 5-nitro derivative. uni.lu |
Amino Group Introduction: A primary method for introducing an amino group (-NH₂) onto the indole ring is through the reduction of a nitro-substituted precursor. For instance, the nitration of this compound at the C4-position, followed by reduction using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), would yield ethyl 4-amino-1-methyl-1H-indole-2-carboxylate. biosynth.com
Cyano Group Introduction: The cyano group (-CN) can be introduced at the C3-position through various methods. One approach involves the substitution of a suitable leaving group at the C3-position with a cyanide salt. For example, the Mannich base can be treated with a cyanide source, where the dimethylamino group is displaced. chemtube3d.com Modern methods also employ transition-metal-catalyzed cyanation reactions, which offer a direct route to introduce the cyano group onto the indole ring. researchgate.net
Table 4: Synthesis of Amino and Cyano Derivatives
| Target Functional Group | Synthetic Strategy | Intermediate Product | Final Product |
| Amino (-NH₂) | 1. Nitration2. Reduction of Nitro Group | Ethyl 1-methyl-4-nitro-1H-indole-2-carboxylate | Ethyl 4-amino-1-methyl-1H-indole-2-carboxylate |
| Cyano (-CN) | Displacement of leaving group from C3-functionalized indole (e.g., Mannich base) | Ethyl 3-((dimethylamino)methyl)-1-methyl-1H-indole-2-carboxylate | Ethyl 3-(cyanomethyl)-1-methyl-1H-indole-2-carboxylate |
Derivatization via the Ester Group
The ethyl ester group at the C2-position of the molecule is a key site for derivatization, allowing for the synthesis of a variety of related compounds.
Saponification (Hydrolysis): Treatment with a base, such as potassium hydroxide (KOH) in an aqueous or alcoholic solution, hydrolyzes the ethyl ester to the corresponding carboxylic acid, yielding 1-methyl-1H-indole-2-carboxylic acid. mdpi.com This acid can then serve as a precursor for other derivatives, such as amides.
Transesterification: The ethyl ester can be converted to other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting with methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) (NaOMe) results in the formation of mthis compound. mdpi.com
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into (1-methyl-1H-indol-2-yl)methanol.
Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) displaces the ethoxy group to form the corresponding carbohydrazide (B1668358), 1-methyl-1H-indole-2-carbohydrazide. mdpi.com This hydrazide is a useful intermediate for synthesizing various heterocyclic compounds, such as oxadiazoles (B1248032) and pyrazoles.
Table 5: Derivatization Reactions of the Ester Group
| Reaction Type | Reagents | Product |
| Saponification | KOH / H₂O or EtOH | 1-Methyl-1H-indole-2-carboxylic acid |
| Transesterification | CH₃OH / NaOMe (cat.) | Mthis compound |
| Reduction | 1. LiAlH₄2. H₂O workup | (1-Methyl-1H-indol-2-yl)methanol |
| Hydrazinolysis | N₂H₄·H₂O | 1-Methyl-1H-indole-2-carbohydrazide |
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of this compound to its corresponding carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid, is a fundamental transformation. This is typically achieved through alkaline hydrolysis, a process also known as saponification. The reaction involves heating the ester under reflux with a dilute aqueous alkali, such as sodium hydroxide or potassium hydroxide. chemguide.co.uk This method is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher completion and simpler product separation. chemguide.co.uk
In a typical procedure, the ester is refluxed with an aqueous solution of a base like potassium hydroxide (KOH) in a solvent such as acetone or ethanol. mdpi.com The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired carboxylic acid. While specific studies on this compound are detailed, the hydrolysis of the closely related ethyl 1H-indole-2-carboxylate is well-documented and follows this standard mechanism. mdpi.comorgsyn.org For instance, N-alkylated indole-2-carboxylic acids can be obtained directly from the corresponding ethyl esters by using an increased amount of KOH and water in the reaction mixture. mdpi.com
Table 1: Conditions for Alkaline Hydrolysis of Ethyl Indole-2-Carboxylate Derivatives
| Starting Ester | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Ethyl 1-allyl-1H-indole-2-carboxylate | KOH | Acetone/H₂O | Reflux, 1 hr | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |
| Ethyl 1-benzyl-1H-indole-2-carboxylate | KOH | Acetone/H₂O | Reflux, 1 hr | 1-Benzyl-1H-indole-2-carboxylic acid | mdpi.com |
| Ethyl 1H-indole-2-carboxylate | NaOH | Ethanol/H₂O | Heat/Reflux | Indole-2-carboxylic acid | chemguide.co.ukorgsyn.org |
Transesterification Reactions
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For indole-2-carboxylates, base-catalyzed transesterification has been observed as a competing reaction during other synthetic modifications.
Specifically, when attempting N-alkylation of ethyl 1H-indole-2-carboxylate using sodium methoxide (NaOMe) in methanol, transesterification occurs to yield methyl 1H-indole-2-carboxylate instead of the desired N-alkylation product. mdpi.com The methoxide ion acts as a nucleophile, attacking the ester carbonyl and displacing the ethoxide leaving group. masterorganicchemistry.com To achieve the desired product in a transesterification reaction, the alcohol corresponding to the desired ester is typically used in large excess as the solvent. masterorganicchemistry.com This principle is directly applicable to this compound, where reaction with, for example, sodium methoxide in methanol would be expected to yield mthis compound.
Table 2: Example of Transesterification of an Indole-2-Carboxylate
| Starting Ester | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| Ethyl 1H-indole-2-carboxylate | NaOMe | Methanol | Methyl 1H-indole-2-carboxylate | mdpi.com |
Hydrazinolysis and Formation of Hydrazides
The reaction of this compound with hydrazine is a crucial step for the synthesis of indole-2-carbohydrazides. These hydrazides are valuable precursors for a wide range of heterocyclic compounds with potential biological activities. researchgate.netnih.gov The process, known as hydrazinolysis, involves the nucleophilic attack of hydrazine (typically in the form of hydrazine hydrate) on the ester's carbonyl carbon, leading to the displacement of ethanol and the formation of the corresponding acyl hydrazide. rsc.org
The reaction is generally carried out by heating the ester with hydrazine hydrate in a solvent like ethanol. researchgate.netrsc.org Studies have shown that both ethyl and methyl esters of indole-2-carboxylic acid readily undergo hydrazinolysis to afford indole-2-carbohydrazide. mdpi.comresearchgate.net This reactivity is maintained for N-substituted indole esters. The resulting 1-methyl-1H-indole-2-carbohydrazide can then be used in subsequent condensation reactions with aldehydes, ketones, or other reagents to synthesize more complex molecules like hydrazones and triazoles. researchgate.netnih.gov
Table 3: Synthesis of Indole-2-Carbohydrazides via Hydrazinolysis
| Starting Ester | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate | Room Temperature | 1H-Indole-2-carbohydrazide | researchgate.net |
| Methyl 1H-indole-2-carboxylate | Hydrazine hydrate | - | 1H-Indole-2-carbohydrazide | mdpi.com |
| Ethyl 5,7-dichloro-1H-indole-2-carboxylate | Hydrazine hydrate | - | 5,7-Dichloro-1H-indole-2-carbohydrazide | nih.govresearchgate.net |
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to develop more environmentally benign, efficient, and economical processes. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and using catalytic reagents. beilstein-journals.orgnii.ac.jp
For the synthesis of the indole-2-carboxylate scaffold, several green methodologies have been developed. One prominent technique is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer side products. researchgate.nettandfonline.com
A notable green synthesis of indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate using an ionic liquid as the solvent under controlled microwave irradiation. researchgate.netresearchgate.net Ionic liquids are considered green solvents due to their low vapor pressure and thermal stability. researchgate.net This method offers significant advantages, including high product yields (up to 97%), short reaction times (around 10 minutes), and mild reaction conditions. researchgate.netresearchgate.net Another approach involves metal-catalyzed carbonylative reactions, which can be more environmentally friendly than classical methods. beilstein-journals.org A patented method for synthesizing indole-2-carboxylic acid utilizes o-nitrotoluene and diethyl oxalate (B1200264) with a simple iron catalyst (ferrous hydroxide) and hydrazine hydrate, highlighting the use of cheaper, less hazardous materials and mild reaction conditions. google.com
Table 4: Comparison of Conventional vs. Green Synthesis Approaches for Indole-2-Carboxylates
| Feature | Conventional Method (e.g., Fischer Synthesis) | Green Method (Microwave/Ionic Liquid) | Reference |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation (100 W) | researchgate.net |
| Solvent | High-boiling organic solvents (e.g., Toluene) | Ionic Liquid (e.g., [bmim]OH) | researchgate.netresearchgate.net |
| Reaction Time | Several hours | ~10 minutes | researchgate.net |
| Yield | Often moderate, with side products | Excellent (up to 97%) | researchgate.netresearchgate.net |
| Workup | Often requires extensive purification | Easy workup | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of Ethyl 1 Methyl 1h Indole 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ethyl 1-methyl-1H-indole-2-carboxylate (C₁₂H₁₃NO₂), a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all atoms and confirms the connectivity of the N-methyl and ethyl ester groups to the indole (B1671886) core.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the indole ring, the N-methyl group, the single proton on the pyrrole (B145914) ring, and the ethyl ester moiety.
The N-methyl group introduces a characteristic singlet, while the ethyl group presents a quartet and a triplet due to spin-spin coupling. The four protons on the benzene (B151609) portion of the indole ring and the lone proton at the C3 position will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their electronic environment and spatial relationships.
While specific, experimentally verified spectral data is not consistently available in public literature, the expected signals can be predicted based on the known structure and general principles of NMR spectroscopy.
Interactive Data Table: Predicted ¹H NMR Signals for this compound
| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Integration |
| H-3 (Indole Ring) | ~7.1-7.3 | Singlet (s) | 1H |
| H-4, H-5, H-6, H-7 (Benzene Ring) | ~7.1-7.7 | Multiplets (m) | 4H |
| N-CH₃ (N-Methyl) | ~4.0-4.1 | Singlet (s) | 3H |
| O-CH₂ (Ethyl Ester) | ~4.3-4.4 | Quartet (q) | 2H |
| CH₃ (Ethyl Ester) | ~1.3-1.4 | Triplet (t) | 3H |
| Note: These are predicted values based on the chemical structure. Actual experimental values may vary based on solvent and instrument conditions. |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the 1-methylindole (B147185) core and the two carbons of the ethyl ester group.
Key signals include the carbonyl carbon of the ester group, which is expected at the most downfield position (typically 160-170 ppm), the carbons of the aromatic indole ring, and the aliphatic carbons of the N-methyl and ethyl groups at the most upfield positions. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com
Interactive Data Table: Predicted ¹³C NMR Signals for this compound
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| C=O (Ester Carbonyl) | ~161-163 |
| C-2, C-3a, C-7a (Indole Quaternary) | ~127-140 |
| C-3 (Indole CH) | ~106-108 |
| C-4, C-5, C-6, C-7 (Indole CH) | ~110-127 |
| O-CH₂ (Ethyl Ester) | ~60-62 |
| N-CH₃ (N-Methyl) | ~31-33 |
| CH₃ (Ethyl Ester) | ~14-15 |
| Note: These are predicted values based on the chemical structure. Actual experimental values may vary based on solvent and instrument conditions. |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the ethyl group (CH₂ to CH₃) and among adjacent protons on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org
For this compound (C₁₂H₁₃NO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. The nominal molecular weight is 203.24 g/mol . sigmaaldrich.com
Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. The analysis of these fragments helps to confirm the structure. Expected fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment ion, followed by the loss of carbon monoxide (CO). libretexts.orgwhitman.edu
Interactive Data Table: Predicted Key Ions in the Mass Spectrum of this compound
| Predicted m/z | Identity of Ion/Fragment | Fragmentation Pathway |
| 203 | [M]⁺ | Molecular Ion |
| 158 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester |
| 130 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 115 | [C₈H₅N]⁺ | Further fragmentation of the indole ring |
| Note: These are predicted fragmentation patterns. The relative abundance of each ion depends on the ionization conditions. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. specac.com The IR spectrum of this compound would display key absorption bands confirming its structure.
The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C-O stretching from the ester linkage. libretexts.org The absence of a broad N-H stretching band (typically ~3300-3500 cm⁻¹) would confirm the substitution at the indole nitrogen position.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Indole Ring | ~3050-3150 | Medium-Weak |
| C-H Stretch (Aliphatic) | N-CH₃, Ethyl Group | ~2850-3000 | Medium |
| C=O Stretch | Ester Carbonyl | ~1700-1725 | Strong |
| C=C Stretch | Aromatic Ring | ~1450-1600 | Medium |
| C-O Stretch | Ester Linkage | ~1250-1300 | Strong |
| Note: These are characteristic absorption ranges. Specific peak positions can vary. |
X-ray Crystallography for Solid-State Structural Determination and Molecular Packing
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide exact data on bond lengths, bond angles, and torsional angles.
This analysis would confirm the planarity of the indole ring system and determine the conformation of the ethyl ester substituent relative to the ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as van der Waals forces or potential π–π stacking between the indole rings of adjacent molecules.
It is important to note that while some aggregated sources mention a crystal structure for this compound featuring hydrogen-bonded dimers, this is chemically incorrect. The N-methyl group precludes the formation of the N-H···O hydrogen bonds responsible for such dimerization. This hydrogen-bonding pattern is characteristic of the unmethylated analogue, ethyl 1H-indole-2-carboxylate. nih.govresearchgate.netnih.gov As of the latest search, a specific, peer-reviewed crystal structure for this compound (CAS 18450-24-3) is not available in the primary crystallographic databases.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed bond length and angle data for this compound are not available in the reviewed literature. However, analysis of related structures, such as ethyl 1H-indole-2-carboxylate and its derivatives, indicates that the bond lengths and angles are generally within expected ranges. researchgate.net For instance, in a derivative, the bond lengths of two carbonyl groups were found to be approximately 1.223 Å and 1.198 Å, which aligns with typical values. nih.gov The indole ring system in these types of compounds is generally planar. researchgate.net
In the case of ethyl 2-[(N-methoxy-N-methylcarbamoyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate, the sum of bond angles around the indole nitrogen (N1) is 359.69°, confirming its sp²-hybridized state. nih.gov The torsion angles O1—S1—N1—C7 and O2—S1—N1—C14 were reported as -9.9 (2)° and 48.3 (2)°, respectively, indicating a syn conformation of the sulfonyl group. nih.gov For ethyl 1H-indole-2-carboxylate, the molecule is nearly planar, with a root-mean-square deviation of 0.028 Å for the non-hydrogen atoms. nih.gov
Table 1: Selected Bond Distances for a Related Indole Derivative (Note: Data for a related compound, not this compound)
| Bond | Length (Å) |
|---|---|
| Carbonyl C=O (1) | 1.223 |
This table is illustrative and based on data from a derivative compound to provide context. nih.gov
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of indole derivatives is significantly influenced by intermolecular interactions. In the case of the parent compound, ethyl 1H-indole-2-carboxylate, the structure is characterized by hydrogen-bonded dimers. nih.govresearchgate.net These dimers are formed through O···H—N hydrogen bonds between the indole N—H group and the keto oxygen atom of a neighboring molecule, creating centrosymmetric R²₂(10) ring motifs. researchgate.netnih.govresearchgate.net The N···O separation in these hydrogen bonds is 2.877 (3) Å. nih.gov The crystal structure of ethyl 1H-indole-2-carboxylate is described as a herringbone pattern, but it does not exhibit short contacts or π–π interactions. nih.gov
In contrast, derivatives of this compound show a variety of intermolecular forces. For example, the crystal packing of ethyl 1,3-dimethyl-1H-indole-2-carboxylate is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions. In another complex derivative, weak intermolecular C—H⋯O, C—H⋯N, and C—H⋯π interactions are observed. nih.gov Similarly, the structure of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate is stabilized by intermolecular C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking, with a centroid-to-centroid distance of 3.9536 (11) Å. iucr.org
Table 2: Hydrogen-Bond Geometry for Ethyl 1H-Indole-2-Carboxylate
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|
Symmetry code: (i) −x + 2, −y + 1, −z + 1. Data from Lynch et al. (2020) nih.gov
Crystal System and Space Group Analysis
Crystallographic studies of ethyl 1H-indole-2-carboxylate reveal that it crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The unit cell parameters have been determined to be a = 5.5622 (7) Å, b = 18.891 (2) Å, c = 9.6524 (13) Å, and β = 104.454 (13)°, with four molecules (Z=4) per unit cell. researchgate.net
Derivatives of this compound can crystallize in different systems. For instance, ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate crystallizes in the triclinic system with the space group P-1. researchgate.net Another derivative, N'-(1-(2-Aminophenyl)ethylidene)-1H-indole-2-carbohydrazide, is reported to crystallize in the orthorhombic space group Pbca. mdpi.com This variation highlights how substitutions on the indole core can significantly influence the resulting crystal lattice.
Table 3: Crystal Data for Ethyl 1H-Indole-2-Carboxylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5622 (7) |
| b (Å) | 18.891 (2) |
| c (Å) | 9.6524 (13) |
| α (°) | 90 |
| β (°) | 104.454 (13) |
| γ (°) | 90 |
| Volume (ų) | 982.1 (2) |
| Z | 4 |
| Radiation Type | Mo Kα |
Data from Lynch et al. (2020) researchgate.net
Pharmacological and Biological Research on Ethyl 1 Methyl 1h Indole 2 Carboxylate Derivatives
Investigations into Antiviral Efficacy
The indole (B1671886) nucleus is a key component in compounds exhibiting a variety of antiviral activities. mdpi.com Research has specifically targeted derivatives of indole-2-carboxylic acid for their potential to inhibit viral replication, with notable success in the field of HIV research and broader viral screening.
A critical target for anti-HIV therapies is the viral enzyme integrase, which is essential for inserting the viral DNA into the host cell's genome. nih.govnih.gov There is no equivalent enzyme in humans, making integrase an attractive and specific target for drug development. capes.gov.br Derivatives of indole-2-carboxylic acid have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov
These compounds function by chelating the two magnesium ions (Mg²⁺) within the active site of the integrase enzyme, a mechanism shared by clinically approved INSTIs. nih.govnih.gov The indole core and the C2 carboxyl group are crucial for this interaction. nih.govnih.gov Through structural modifications and optimization, researchers have significantly enhanced the inhibitory effects of the parent compounds. For instance, the introduction of a long branch at the C3 position of the indole core was found to improve interaction with a hydrophobic cavity near the active site, markedly increasing inhibitory potency. nih.gov Similarly, adding a C6-halogenated benzene (B151609) ring improved binding with viral DNA through π-π stacking interactions. nih.gov
Studies have demonstrated that these derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase with IC₅₀ values in the micromolar to nanomolar range. One optimized derivative, compound 20a , showed a remarkable IC₅₀ value of 0.13 μM. nih.gov Another derivative, 17a , also proved to be a marked inhibitor with an IC₅₀ value of 3.11 μM. nih.gov These findings underscore the potential of the indole-2-carboxylic acid scaffold in developing novel antiviral drugs to combat HIV-1, including strains that have developed resistance to existing therapies. nih.govnih.gov
Table 1: HIV-1 Integrase Strand Transfer Inhibition by Indole-2-Carboxylic Acid Derivatives This table presents the 50% inhibitory concentration (IC₅₀) values for selected indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound | IC₅₀ (μM) | Source |
|---|---|---|
| Indole-2-carboxylic acid (Parent Compound) | 32.37 | nih.gov |
| Derivative 20a | 0.13 | nih.gov |
| Derivative 17a | 3.11 | nih.gov |
Beyond HIV, indole derivatives have been screened for efficacy against a range of other viruses. Research has shown that certain 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester derivatives possess significant activity against the influenza A/Aichi/2/69 (H3N2) virus. researchgate.net Specifically, 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides suppressed influenza A replication in cell cultures at micromolar concentrations. researchgate.net
In studies related to the hepatitis C virus (HCV), some 5-hydroxyindole (B134679) derivatives showed micromolar activity against a human hepatoma cell line with increased sensitivity to HCV infection. researchgate.net More recently, during the COVID-19 pandemic, a derivative of 5-methoxyindole-3-carboxylic acid, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ruactanaturae.ru The calculated IC₅₀ value for this compound was 1.84 μM, with a high selectivity index of 78.6, indicating its potential for further study. actanaturae.ruactanaturae.ru
Anti-Inflammatory Activity Assessments
Derivatives of indole have demonstrated notable anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways. Research indicates these compounds can inhibit the production of pro-inflammatory mediators. Some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. Another identified mechanism is the inhibition of inducible nitric oxide synthase (iNOS) activity, an enzyme crucial in inflammatory processes. The ability of these compounds to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines further highlights their therapeutic potential for inflammatory diseases.
Antimicrobial and Antifungal Evaluations
The search for new antimicrobial agents to combat drug-resistant pathogens is a global priority. In this context, derivatives of indole-2-carboxylate (B1230498) have been evaluated for their antibacterial and antifungal activities. nih.gov
A study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed significant antibacterial activity against several Gram-positive and Gram-negative bacteria, with potencies reportedly 10 to 50 times greater than ampicillin (B1664943) and streptomycin. nih.gov One derivative, compound 8 , was the most active, with minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against Enterobacter cloacae. nih.gov
These derivatives also showed good to excellent antifungal activity. nih.gov Compound 15 from the same series was identified as the most potent antifungal agent, with MIC values ranging from 0.004–0.06 mg/mL. nih.gov Trichoderma viride was the most sensitive fungus to these compounds. nih.gov In a different study, 3-indolyl-3-hydroxy oxindole (B195798) derivatives also showed remarkable and broad-spectrum antifungal activities against several plant pathogenic fungi, with one compound exhibiting an EC₅₀ of 3.44 mg/L against Rhizoctonia solani. nih.gov
Conversely, some research on new 1H-indole-2-carboxamide derivatives found that both the carboxylic acid and the corresponding ethyl ester forms exhibited weak bioactivity compared to standard commercial drugs. researchgate.netresearchgate.net This highlights that the specific substitutions on the indole ring are critical for determining antimicrobial potency.
Table 2: Antimicrobial and Antifungal Activity of Indole-2-Carboxylate Derivatives This table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the most active derivative (Compound 8) from a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives.
| Microorganism | MIC (mg/mL) | MBC (mg/mL) | Source |
|---|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 | nih.gov |
| Escherichia coli | 0.03 | 0.06 | nih.gov |
| Bacillus cereus | 0.015 | 0.03 | nih.gov |
| Staphylococcus aureus | 0.015 | 0.03 | nih.gov |
| Trichoderma viride (Fungus) | 0.008 | - | nih.gov |
Anticancer and Antiproliferative Studies
The indole scaffold is a privileged structure in the development of anticancer agents, with derivatives known to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of protein kinases. mdpi.comnih.gov
Numerous studies have evaluated the cytotoxic effects of indole-2-carboxylate derivatives against a panel of human cancer cell lines. mdpi.comacs.orgresearchgate.net A series of substituted-N-benzyl-1H-indole-2-carbohydrazides exhibited moderate to high cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines, with one derivative (4e ) showing an average IC₅₀ of 2 µM. mdpi.com
Another study on a novel class of indole-2-carboxylate derivatives identified two compounds, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e ) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l ), as having more potent antiproliferative activity than the reference drug etoposide, with IC₅₀ values as low as 3.78 μM against the A549 lung cancer cell line. researchgate.netmedchemexpress.cn
Furthermore, a series of N-thiazolyl-indole-2-carboxamide derivatives showed potent cytotoxicity. acs.orgnih.gov Compounds 6i and 6v from this series, which contain a dimethyl amine group, were particularly effective against HeLa (cervical cancer) and MCF-7 cell lines, with IC₅₀ values of 6.10 µM and 6.49 µM against MCF-7, respectively. acs.orgnih.gov These compounds also showed favorable selectivity, being less toxic to normal human lung cells (WI-38). acs.org
Table 3: Cytotoxicity (IC₅₀/GI₅₀) of Selected Indole-2-Carboxylate Derivatives in Cancer Cell Lines This table presents the 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values for various derivatives against human cancer cell lines.
| Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Source |
|---|---|---|---|
| Compound 4e | MCF-7 (Breast) | 2.1 | mdpi.com |
| Compound 4e | A549 (Lung) | 1.8 | mdpi.com |
| Compound 4e | HCT (Colon) | 2.1 | mdpi.com |
| Compound 6e | A549 (Lung) | 3.78 ± 0.58 | researchgate.netmedchemexpress.cn |
| Compound 9l | A549 (Lung) | 4.12 ± 0.34 | researchgate.netmedchemexpress.cn |
| Compound 6i | MCF-7 (Breast) | 6.10 ± 0.4 | acs.orgnih.gov |
| Compound 6v | MCF-7 (Breast) | 6.49 ± 0.3 | acs.orgnih.gov |
Apoptosis Induction Mechanisms
Derivatives of indole, a core structure in ethyl 1-methyl-1H-indole-2-carboxylate, have been a significant focus of research for their potential to induce programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.com The mechanisms by which these compounds trigger apoptosis are varied and often involve the modulation of key regulatory proteins and signaling pathways. nih.govmdpi.com
One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. nih.gov For instance, certain β-carboline-linked oxindole hybrids have been shown to enhance the expression of pro-apoptotic proteins like Bax while reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis. nih.gov Specifically, the hybrid compound (E)-1-benzyl-5-bromo-3-{[1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl]methylene}indolin-2-one demonstrated effective apoptosis induction through the increased expression of caspases-3, -8, and -9. nih.gov
Another avenue of apoptosis induction by indole derivatives is through the extrinsic pathway, which is initiated by the binding of extracellular ligands to death receptors on the cell surface. nih.gov Research has indicated that some indole alkaloids can regulate these death receptors, such as TNFR1 and Fas, and their corresponding ligands, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the caspase cascade. nih.gov
Furthermore, studies on newly synthesized indole-based carbohydrazide (B1668358) derivatives have shown significant cytotoxic effects against various cancer cell lines. mdpi.com Flow cytometry analysis of cells treated with the highly cytotoxic compound 4e revealed an increased population of cells positive for Annexin-V and 7-AAD, which are markers of early and late-stage apoptosis, respectively. mdpi.com This suggests that these derivatives possess potent apoptosis-inducing capabilities. mdpi.com Beyond the Bcl-2 family, indole compounds can also induce apoptosis by inhibiting other crucial cellular components like Mcl-1 and poly(ADP-ribose) polymerase 1 (PARP), which is involved in DNA repair. mdpi.com
Enzyme Inhibition Profiling
Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. This inhibitory action is a key aspect of their therapeutic potential.
Kinase Inhibition (e.g., CLK1, p38 MAP kinase)
Indole-type compounds have been identified as potential cellular inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer and inflammation. nih.gov
CLK1 Inhibition
Cdc-like kinases (CLKs), particularly CLK1 and CLK4, are key regulators of pre-mRNA splicing, a process crucial for tumor biology. semanticscholar.org While many potent CLK1 inhibitors lack selectivity, research into 5-methoxybenzothiophene-2-carboxamide derivatives has yielded compounds with improved selectivity. semanticscholar.org The high degree of sequence identity (78.4%) between CLK1 and CLK4, especially within their ATP binding pockets, presents a challenge for developing isotype-selective inhibitors. semanticscholar.org
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a central figure in the inflammatory response, regulating the production of pro-inflammatory cytokines. nih.gov Inhibition of p38 MAP kinase is therefore a promising strategy for controlling inflammatory diseases. nih.gov Many inhibitors of p38α MAP kinase are imidazole (B134444) derivatives that act as competitive inhibitors at the enzyme's ATP binding site. nih.gov
Research has explored various scaffolds for p38 MAP kinase inhibition. Pyridinylimidazole compounds are known to be highly potent and selective inhibitors of p38. researchgate.net Analogues such as 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles have been developed and evaluated for their inhibitory activity. researchgate.net For example, specific triazole derivatives have shown significant inhibition of p38 phosphorylation. researchgate.net Additionally, diarylpyrazoles and trisubstituted imidazole derivatives have demonstrated potent p38α MAP kinase inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. ijmphs.com
Interestingly, the activity of p38 MAPK is also linked to other biological pathways. For instance, the IDO1 inhibitor 1-methyl-D-tryptophan has been found to induce IDO1 expression through signaling pathways that involve p38 MAPK. nih.gov
| Compound Class | Target Kinase | Mechanism of Action | Notable Findings |
| 5-methoxybenzothiophene-2-carboxamides | CLK1/4 | ATP-competitive inhibition | Development of derivatives with improved selectivity for CLK1 over CLK2. semanticscholar.org |
| Pyridinylimidazoles and analogues | p38 MAP Kinase | Competitive inhibition at the ATP-binding site | Highly potent and selective inhibition of p38. researchgate.net |
| 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles | p38 MAP Kinase | Competitive inhibition | Significant inhibition of p38 phosphorylation at 1 µM concentration. researchgate.net |
| Trisubstituted imidazoles | p38α MAP Kinase | Competitive inhibition at the ATP-binding site | Potent inhibition with IC50 values as low as 27.6 nM. ijmphs.com |
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that catabolizes the essential amino acid tryptophan. nih.gov Its expression in the tumor microenvironment leads to the suppression of immune cells, allowing cancer to evade the immune system. nih.gov Consequently, inhibiting IDO1 is a major focus in cancer immunotherapy. ijmphs.comnih.gov
Several small molecule inhibitors of IDO1 have been developed, with some, such as epacadastat and navoximod, advancing to clinical trials. nih.gov These inhibitors are often used in combination with other immunotherapies to enhance the anti-tumor immune response. nih.gov Research has also led to the development of 1,3-dimethyl-6-amino indazoles as IDO1 inhibitors. ijmphs.com
However, the activity of IDO inhibitors can be complex. The D-isomer of the IDO inhibitor 1-methyl-tryptophan (1-D-MT) has been shown to paradoxically increase the production of kynurenine, a downstream metabolite of tryptophan, in human cancer cells. nih.gov This was found to be due to an upregulation of IDO1 mRNA and protein expression, rather than a direct enzymatic effect. nih.gov
Acetolactate Synthase Inhibition
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase, is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (isoleucine, valine, and leucine) in fungi, plants, and bacteria. nih.gov This pathway is absent in mammals, making ALS an attractive target for the development of antifungal agents. nih.gov
Research has identified a series of triazolopyrimidine-sulfonamide compounds that exhibit broad-spectrum antifungal activity through the inhibition of acetolactate synthase. nih.gov Chemogenomic profiling and mutagenesis studies have confirmed that these compounds target the catalytic subunit of the enzyme, Ilv2p. nih.gov They are believed to bind to the same pocket as the known inhibitor, chlorimuron-ethyl. nih.gov While effective, the growth inhibition caused by these compounds could be bypassed by supplementing the medium with exogenous branched-chain amino acids in most fungal organisms tested. nih.gov
Aromatase Inhibition
Aromatase is a key enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. nih.gov Inhibiting this enzyme is a cornerstone approach in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.gov Indole derivatives have emerged as a promising class of nonsteroidal aromatase inhibitors (AIs). nih.gov
Research into indole-based AIs has explored various structural scaffolds. One area of focus has been on indole-2-carboxamide derivatives and pyrazino[1,2-a]indol-1(2H)-ones. nih.gov Structure-activity relationship studies have shown that the position of substituents on the indole ring is crucial for activity. For example, 2-aryl indoles with an electron-withdrawing group, such as a nitrile group, at the C-3 position exhibit more potent aromatase inhibition than when the group is at the C-5 position. nih.gov Another class of potent AIs are indole aryl sulfonamides, with the attachment position of the aryl sulfonamide group on the indole ring playing a significant role in their inhibitory activity. nih.gov
Furthermore, studies on 2-methyl indole hydrazone derivatives have demonstrated their potential as aromatase inhibitors. nih.gov In both cell-free and cell-based assays, monochloro-substituted indole hydrazones were found to have stronger aromatase inhibitory activity than the natural indolic hormone melatonin (B1676174). nih.gov This finding has been supported by molecular modeling studies and may guide the design of new, more potent melatonin analogues. nih.gov
| Indole Derivative Class | Key Structural Features | Potency |
| 2-Aryl Indoles | Nitrile (CN) group at C-3 position | IC50 = 1.61 µM. nih.gov |
| Indole Aryl Sulfonamides | Aryl sulfonamide at C-5 position | IC50 = 0.16 µM. nih.gov |
| 2-Methyl Indole Hydrazones | Monochloro substitution | More active than melatonin. nih.gov |
Receptor Antagonist Activity
The structural framework of this compound has been instrumental in the design of potent antagonists for several key physiological receptors. These derivatives have shown significant activity in modulating the function of receptors involved in inflammatory responses, neurotransmission, and pain signaling.
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor 44 (GPR44), is a key receptor involved in the inflammatory cascade, particularly in allergic diseases like asthma. It is activated by prostaglandin (B15479496) D2 (PGD2), leading to the recruitment of eosinophils, basophils, and Th2 lymphocytes. Consequently, antagonism of the CRTH2 receptor is a promising therapeutic strategy for inflammatory conditions.
This compound serves as a crucial starting material for the synthesis of various CRTH2 receptor antagonists. Research has led to the development of a new series of indole amide derivatives that act as potent hCRTH2 receptor ligands. wikipedia.org Several of these derivatives have demonstrated low nanomolar activity in hCRTH2 binding and whole blood assays, functioning as full antagonists with good selectivity over other prostaglandin receptors. wikipedia.org These compounds have also shown acceptable cytochrome P450 (CYP) profiles and oral bioavailability in rats, highlighting their potential for further development. wikipedia.org
| Compound | Activity | Assay | Reference |
|---|---|---|---|
| Indole amide derivatives | Low nanomolar activity | hCRTH2 binding and whole blood assays | wikipedia.org |
The cannabinoid CB1 receptor, a G protein-coupled receptor primarily expressed in the brain, is a key component of the endocannabinoid system and is involved in regulating a wide array of physiological processes. While direct agonists of the CB1 receptor have therapeutic limitations due to psychoactive side effects, allosteric modulators offer a more nuanced approach to receptor modulation. These modulators bind to a site distinct from the orthosteric site, altering the receptor's response to endogenous ligands.
The indole-2-carboxamide scaffold, which can be derived from this compound, has been identified as a promising framework for developing allosteric modulators of the CB1 receptor. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the indole-2-carboxamide structure is a good basis for these modulators. nih.gov For instance, the prototypical allosteric modulator for the CB1 receptor, ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), is based on this scaffold. nih.govnih.gov Research has shown that modifications to this structure, such as substitutions on the indole ring and the phenethyl moiety, can significantly impact the allosteric effects. nih.govclockss.org Depending on the specific signaling pathway being studied, these indole-2-carboxamide derivatives can act as either positive or negative allosteric modulators. nih.gov
| Compound | Modulation Type | Key Finding | Reference |
|---|---|---|---|
| ORG27569 | Positive/Negative Allosteric Modulator | Enhances agonist binding but can decrease Gi coupling activity. | nih.govnih.gov |
| N-phenylethyl-1H-indole-2-carboxamides | Positive Allosteric Modulator | The carboxamide functionality is crucial for the stimulatory effect on the CB1 receptor. | clockss.org |
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine (B1666218). The glycine-binding site on the NMDA receptor represents a key target for therapeutic intervention in conditions associated with NMDA receptor overactivation, such as epilepsy and neurodegenerative diseases.
Indole-2-carboxylic acid and its derivatives have been identified as competitive antagonists at the strychnine-insensitive glycine-binding site of the NMDA receptor. rsc.orgnih.gov A series of indole-2-carboxylates with specific substitutions have been synthesized and evaluated for their in vitro affinity and in vivo potency. rsc.org One notable derivative, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, demonstrated nanomolar affinity for the glycine binding site and effectively inhibited NMDA-induced convulsions in mice. rsc.org Further research into tricyclic indole-2-carboxylic acid derivatives has identified compounds with high affinity for the NMDA-glycine binding site and potent anticonvulsant effects. For example, the compound SM-31900 was found to be a highly active and selective glycine antagonist both in vitro and in vivo.
| Compound | In Vitro Activity (Ki) | In Vivo Activity (ED50) | Reference |
|---|---|---|---|
| 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid | pKi = 8.5 | 0.06 mg/kg (i.v.), 6 mg/kg (p.o.) | rsc.org |
| SM-31900 (tricyclic indole-2-carboxylic acid derivative) | 1.0 ± 0.1 nM | 2.3 mg/kg (i.v.) |
Other Biological Activities
Beyond their roles as receptor antagonists, derivatives of this compound have been investigated for other significant biological activities, demonstrating their broad therapeutic potential.
Hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood, is a significant risk factor for cardiovascular disease. Ethyl 1H-indole-2-carboxylate is a reactant used in the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides, a class of compounds that have shown potent antihypertriglyceridemic activity.
| Compound | Effect on Triglycerides | Effect on HDL-C | Reference |
|---|---|---|---|
| N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives | Significant reduction | Significant increase | |
| N-[4-benzoylphenyl]-1H-indole-2-carboxamide | 33-45% reduction | 58% increase | |
| N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Significant reduction | Significant increase |
The central nervous system activity of indole derivatives has been a subject of interest, with research exploring their potential as tranquilizing and anticonvulsant agents. The anticonvulsant properties of indole-2-carboxylate derivatives are closely linked to their ability to antagonize the glycine-binding site of the NMDA receptor. Overactivation of NMDA receptors is implicated in the pathophysiology of seizures, and by blocking the co-agonist glycine site, these compounds can inhibit this excessive neuronal excitation. rsc.org
Studies on substituted indole-2-carboxylates have demonstrated their efficacy in animal models of seizures. For example, derivatives have been shown to inhibit convulsions induced by NMDA in mice, providing in vivo evidence of their anticonvulsant potential. rsc.org While the term "tranquilizing" can be broad, the anxiolytic (anxiety-reducing) effects of some indole-based structures have been investigated. For instance, certain indole derivatives have shown anxiolytic activity through their interaction with serotonin (B10506) receptors, such as the 5-HT1A receptor. However, specific research on the tranquilizing properties of this compound derivatives is less defined in the current literature.
| Compound Class | Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Substituted indole-2-carboxylates | Antagonism of the NMDA receptor glycine-binding site | Inhibition of NMDA-induced convulsions in mice | rsc.org |
| Tricyclic indole-2-carboxylic acids | Antagonism of the NMDA receptor glycine-binding site | Potent anticonvulsant effects in mouse seizure model |
Antioxidant Activity
The indole nucleus is a significant structural feature that contributes to the antioxidant capabilities of the compounds that contain it. The antioxidant potential of indole derivatives is influenced by the heterocyclic nitrogen atom, which possesses a free electron pair, acting as an active redox center for the indole structure. nih.gov The delocalization of this electron pair within the aromatic system is crucial for the antioxidant activity of indole derivatives. nih.gov
Research into various C-3 substituted indole derivatives has utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging to evaluate their antioxidant potential. In these studies, certain derivatives have demonstrated notable activity. For instance, specific C-3 substituted indole derivatives showed significantly higher DPPH scavenging activity compared to the parent compound, gramine (B1672134). nih.gov Derivatives designated as 11 and 12 in one study exhibited scavenging activities of 31% and 38%, respectively, which was more than six and seven times higher than that of gramine (5%). nih.gov Other derivatives that were tested showed lower activity, with some demonstrating little to no free radical-scavenging effectiveness. nih.gov
The antioxidant activity is often compared to standard antioxidants like Trolox and Butylated hydroxytoluene (BHT). The table below summarizes the DPPH free radical scavenging activity of selected indole derivatives from a study, highlighting the structural impact on antioxidant efficacy.
| Compound/Standard | DPPH Scavenging Activity (%) |
| Derivative 11 | 31% |
| Derivative 12 | 38% |
| Gramine (1) | 5% |
| Other Derivatives | ≤ 16% |
This interactive table summarizes the DPPH free radical scavenging activity of various indole derivatives as reported in scientific literature. nih.gov
Chelating Agent Properties
A key mechanism through which antioxidants can exert their protective effects is by chelating transition metals, which are known to catalyze free radical reactions. The investigation of indole compounds has revealed their potential as effective chelating agents. For example, the synthesis of tris-indole compounds has been pursued with the goal of creating potential chelators. nih.govresearchgate.net
Studies on C-3 substituted indole derivatives have assessed their ability to chelate ferrous ions (Fe²⁺). In this research, the parent indole compound, gramine, was found to be an excellent Fe²⁺ chelator, exhibiting 89% chelating activity. nih.gov The chelating ability of its derivatives, however, varied. The research indicates that structural modifications to the indole core can significantly influence the compound's ability to bind with metal ions.
The table below presents the ferrous ion chelating activity for gramine as a reference, as investigated in a study on indole derivatives. nih.gov This data underscores the inherent potential of the indole structure for metal chelation.
| Compound | Ferrous Ions (Fe²⁺) Chelating Activity (%) |
| Gramine (1) | 89% |
This interactive table shows the ferrous ion chelating activity of gramine, providing a benchmark for its derivatives. nih.gov
The development of indole-based compounds continues to be an area of interest for their potential to act as chelators in various biological contexts.
Mechanistic Investigations of Bioactivity
Molecular Target Identification and Validation
The biological activity of ethyl 1-methyl-1H-indole-2-carboxylate is intrinsically linked to its interaction with specific molecular targets, primarily enzymes and receptors. Although direct target identification for this molecule is not extensively documented, its structural backbone, ethyl indole-2-carboxylate (B1230498), is a well-established reactant for preparing potent inhibitors of various enzymes. This suggests that this compound may serve as a precursor or possess activity against similar targets.
Potential molecular targets for which indole-2-carboxylate derivatives have been developed include:
Indoleamine 2,3-dioxygenase (IDO): An enzyme involved in tryptophan metabolism and immune regulation. sigmaaldrich.com
p38 MAP kinase: A key enzyme in cellular responses to stress and inflammation. sigmaaldrich.com
Kinases: Derivatives of indole (B1671886) compounds have been reported as potential cellular kinase inhibitors. nih.govresearchgate.net
Acetolactate synthase: An enzyme targeted by some herbicides. sigmaaldrich.com
Human Reticulocyte 15-Lipoxygenase-1: An enzyme involved in inflammatory pathways. sigmaaldrich.com
HIV-1 integrase: Derivatives of indole-2-carboxylic acid have shown inhibitory activity against this viral enzyme.
Furthermore, computational studies have identified Glycogen Synthase Kinase-3 beta (GSK-3β), a crucial enzyme in various cellular processes including metabolism and apoptosis, as a potential target for ethyl indole-carboxylate derivatives. researchgate.net
Ligand-Receptor Binding Studies
The indole scaffold is known to interact with various biological receptors, a property that may extend to this compound. While specific ligand-receptor binding data for this compound is scarce, studies on analogous structures highlight potential receptor interactions.
Derivatives of the parent compound, ethyl indole-2-carboxylate, have been synthesized as antagonists for:
Cannabinoid CB1 receptors: Part of the endocannabinoid system involved in regulating appetite, pain, and mood. sigmaaldrich.com
CRTH2 receptors: Chemoattractant receptor-homologous molecule expressed on Th2 cells, involved in allergic inflammation. sigmaaldrich.com
Additionally, indole-type compounds have been reported as potential antagonists for glycine-binding sites, which are part of the NMDA receptor complex in the central nervous system. nih.govresearchgate.net This indicates a potential avenue for investigating the neuroactivity of this compound and its derivatives.
Cellular Pathway Modulation
By interacting with specific molecular targets, this compound and its derivatives can modulate key cellular pathways. Inhibition of enzymes like p38 MAP kinase can interfere with inflammatory signaling cascades and reduce the production of pro-inflammatory cytokines. sigmaaldrich.com
Research into the broader class of indole derivatives suggests potential modulation of pathways critical to cancer progression. These compounds have been noted for their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit cell cycle progression, thereby disrupting tumor growth. Similarly, observed antiviral activity implies an ability to interfere with pathways essential for viral replication by targeting specific viral enzymes.
Structure-Based Drug Design Principles
The indole ring is a privileged scaffold in drug design, and modifications to its structure, such as the N-methylation and C-2 esterification in this compound, are key principles in modulating biological activity. mdpi.com The electron-withdrawing nature of the ethyl ester group at the C-2 position and the steric and electronic effects of the methyl group at the N-1 position significantly influence the molecule's reactivity and interaction with biological targets.
Structure-activity relationship (SAR) studies on related compounds provide valuable insights. For instance, in the development of 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents, the substitution at the N-1 position of the indole core was found to be critical for potency. acs.org
| Compound Type | N-1 Substituent | Nature of Substituent | Observed Potency |
|---|---|---|---|
| Indole-2-carboxamide | Methyl | Small, electron-donating | Good |
| Indole-2-carboxamide | Ethyl | Small, electron-donating | Moderate |
| Indole-2-carboxamide | Cyclopropyl | Small, electron-donating | Good |
| Indole-2-carboxamide | Halogens (e.g., Cl, F) | Electron-withdrawing | Inactive |
This research highlights a key design principle: small, electron-donating groups at the N-1 position, such as the methyl group in this compound, are favored for achieving biological potency in this particular series. acs.org
In Silico Predictions of Biological Interactions
Computational methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are powerful tools for investigating the potential bioactivity of compounds like this compound.
An in silico study on a series of ethyl indole-carboxylate derivatives was conducted to explore their potential as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β), a protein target implicated in diabetes mellitus. researchgate.net Molecular docking simulations were performed to predict the binding affinity and interaction patterns of these ligands within the active site of the GSK-3β protein (PDB ID: 6V6L). researchgate.net
The study revealed that several of the designed indole derivatives exhibited high binding affinities for the target protein. researchgate.net Key predictions from this in silico analysis are summarized below.
| Prediction Parameter | Methodology | Finding |
|---|---|---|
| Binding Affinity | Molecular Docking (Schrödinger, AutoDock) | Several derivatives showed high binding affinity within the ligand-binding domain of the GSK-3β protein. |
| Lipophilicity (LogP) | SwissADME | Molecules with better predicted binding affinities displayed LogP values in the range of 2.25 to 3.13. |
| Toxicity Profile | PreADMET | Some designed molecules were predicted to be non-carcinogenic. |
These computational predictions suggest that the ethyl indole-2-carboxylate scaffold is a promising starting point for developing inhibitors of specific protein targets like GSK-3β. researchgate.net Such in silico approaches are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Structure Activity Relationship Sar Studies of Ethyl 1 Methyl 1h Indole 2 Carboxylate Derivatives
Impact of N-Methylation on Biological Activity
The methylation of the indole (B1671886) nitrogen at position 1 to form ethyl 1-methyl-1H-indole-2-carboxylate has a significant influence on the molecule's physicochemical properties and its interaction with biological targets. The presence of the N-methyl group can affect the molecule's conformation, electronic distribution, and hydrogen bonding capacity.
In the context of indole-2-carboxamide derivatives, which are structurally related to this compound, the N-H group is often considered important for activity. For instance, in a series of indole-2-carboxamides designed as potential multi-target antiproliferative agents, the indole N-H group was observed to participate in hydrogen bonding interactions with key amino acid residues, such as Asp776, in the binding site of EGFR. mdpi.com This suggests that the replacement of the N-H with an N-methyl group could potentially alter or abolish such interactions, thereby affecting biological activity.
Conversely, in other contexts, N-methylation can be advantageous. For instance, in the development of dual inhibitors for IDO1 and TDO, N-1 methylation of 6-substituted indole-2-carboxylic acid derivatives was explored. sci-hub.se While the primary focus of that study was on other substitutions, the synthesis of N-methylated analogs indicates the importance of probing the impact of this modification on activity and metabolic stability. sci-hub.se The N-methyl group can block metabolic N-dealkylation and may improve cell permeability and oral bioavailability.
A study on the alkylation of ethyl indol-2-carboxylate highlighted that the reaction conditions need to be carefully controlled to achieve N-alkylation without causing hydrolysis of the ester group. mdpi.com This underscores the chemical reactivity changes imparted by modifications at the indole nitrogen.
Influence of Substituents at the Indole Ring (e.g., position 3, 5, 6, 7) on Efficacy and Selectivity
The indole ring of this compound offers several positions (3, 4, 5, 6, and 7) for substitution, and modifications at these sites have been extensively studied to optimize the potency and selectivity of various derivatives.
Position 3: The C3 position of the indole ring is a common site for modification. In a series of indole-2-carboxamides acting as allosteric modulators of the CB1 receptor, the C3 substituents were found to significantly impact the allostery of the ligand. nih.gov A study on indole-2-carboxamides as potent apoptotic antiproliferative agents found that the nature of the substituent at the 3-position was crucial for activity. mdpi.com The activity increased in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. mdpi.com For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the introduction of a long branch at the C3 position enhanced the interaction with a hydrophobic cavity near the active site of the enzyme. nih.gov
Position 5: The C5 position has been a key focus for SAR studies. In the development of indole-2-carboxamides as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was shown to enhance the modulatory potency. nih.gov Similarly, for indole-2-carboxamides with anti-mycobacterial activity, substitutions at the 5-position were found to be important. nih.gov Specifically, a chloro substitution at this position was investigated in a series of EGFR/CDK2 dual inhibitors. nih.gov
Position 6: Substitutions at the C6 position have also yielded significant improvements in biological activity. In a study of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors, a 6-acetamido substituent was found to be favorable for increasing inhibitory activity, possibly by forming hydrogen bonds with the target enzymes. sci-hub.se Another study on indole derivatives as anti-proliferative agents showed that the activity sequence for substituents at the 6-position was 6-OCH₃ > 6-F > 6-Br > 6-Cl. nih.gov
Position 7: The impact of substituents at the C7 position can be detrimental to activity. For instance, in a study on anti-proliferative indole derivatives, the introduction of a substituent at the C-7 position greatly reduced the activity. nih.gov
The following table summarizes the observed effects of substituents at different positions of the indole ring on the biological activity of this compound derivatives.
| Position | Substituent | Biological Target/Activity | Observed Effect | Reference(s) |
| 3 | Alkyl groups | CB1 Receptor Allosteric Modulators | Profoundly impacted allostery | nih.gov |
| 3 | Hydroxymethyl, Phenyl, etc. | Antiproliferative (EGFR) | Activity varied with substituent | mdpi.com |
| 3 | Long branch | HIV-1 Integrase | Enhanced interaction with hydrophobic cavity | nih.gov |
| 5 | Chloro, Fluoro | CB1 Receptor Allosteric Modulators | Enhanced potency | nih.gov |
| 5 | Chloro | Anti-mycobacterial (EGFR/CDK2) | Investigated for activity | nih.gov |
| 6 | Acetamido | IDO1/TDO Dual Inhibitors | Favorable for inhibitory activity | sci-hub.se |
| 6 | OCH₃, F, Br, Cl | Antiproliferative | Varied activity, with OCH₃ being most potent | nih.gov |
| 7 | Various | Antiproliferative | Greatly reduced activity | nih.gov |
Role of the Ester Moiety in Biological Recognition
The ethyl ester moiety at the 2-position of the indole ring is a critical feature for biological recognition and activity. This group can participate in hydrogen bonding and can be a target for metabolic enzymes.
In the context of HIV-1 integrase inhibitors, the carboxyl group at the C2 position of the indole core was found to chelate with two Mg²⁺ ions within the active site of the enzyme. nih.govnih.gov While many derivatives with an esterified carboxyl group showed no integrase inhibitory activity, hydrolysis to the corresponding carboxylic acid resulted in a significant enhancement of activity. nih.gov This highlights that for some targets, the free carboxylic acid is essential for interaction, and the ester may act as a prodrug.
However, in other cases, the ester itself is crucial. The replacement of the ester with other functional groups, known as bioisosteric replacement, has been explored to improve metabolic stability and other pharmacokinetic properties. koreascience.kr For instance, in a study on cardioprotective agents, heterocyclic replacements for the metabolically unstable ester of benzopyranyl indole-2-carboxylic esters were investigated. koreascience.kr This suggests that while the ester is important for activity, its metabolic liability can be a drawback.
The ester can also be a key anchoring point to the biological target. Its size and electronic properties can be fine-tuned by varying the alcohol part of the ester (e.g., methyl, ethyl, propyl) to optimize binding affinity.
Stereochemical Considerations and Activity
Stereochemistry can play a crucial role in the biological activity of this compound derivatives, especially when chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms can significantly affect how a molecule binds to its target.
In a study on tetracyclic ε-lactones derived from indole-2-carboxaldehydes, dynamic kinetic resolution was employed to obtain enantiomerically enriched products. rsc.org This underscores the importance of chirality in the biological evaluation of these compounds. Although this study does not directly involve this compound, it demonstrates that stereocenters in related indole structures are critical for their activity.
For a series of CFTR potentiators based on a tetrahydro-1H-pyrido[4,3-b]indole scaffold, the introduction of a methyl group at position 1 or 3 of the tetrahydropyridine (B1245486) ring led to a significant boost in activity. acs.org Subsequent chiral separation of these racemic mixtures would be necessary to determine if one enantiomer is more active than the other.
While specific studies on the stereochemical aspects of this compound itself are not abundant in the provided search results, the general principles of medicinal chemistry suggest that if a chiral center is present, the biological activity will likely reside predominantly in one enantiomer. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with the enantiomers of a chiral ligand.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological targets of ethyl 1-methyl-1H-indole-2-carboxylate and its derivatives. Docking studies help in elucidating the binding modes and energies, which are critical for assessing the affinity of the compound towards a specific receptor.
Derivatives of indole-2-carboxylic acid have been extensively studied using molecular docking for various therapeutic targets. For instance, these compounds have been identified as inhibitors of HIV-1 integrase, a key enzyme in viral replication. nih.gov Docking simulations have shown that the indole (B1671886) nucleus can chelate with two Mg²⁺ ions within the active site of the integrase. nih.gov Similarly, indole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and the 3C-like protease (3CLpro) of SARS-CoV, revealing key interactions that are believed to be responsible for their inhibitory activities. nih.govnih.govnih.gov
In a typical docking study, a 3D model of the target protein is prepared, and a binding site is defined, often based on the location of a known co-crystallized ligand. nih.gov The compound of interest is then computationally placed into this site in various conformations, and a scoring function is used to estimate the binding affinity for each pose. These studies provide valuable insights that can be validated by in vitro biological activity data, enhancing the understanding of structure-activity relationships. nih.gov
Table 1: Molecular Docking Studies of Indole-2-Carboxylate (B1230498) Derivatives
| Target Protein | Docking Software | Key Findings |
| HIV-1 Integrase | Not Specified | The indole nucleus chelates with Mg²⁺ ions in the active site; C6 halogenated benzene (B151609) ring interacts with viral DNA via π–π stacking. nih.gov |
| Cyclooxygenase-2 (COX-2) | Not Specified | Derivatives show good interaction energy, suggesting potential as COX-2 inhibitors. nih.gov |
| EGFR, BRAFV600E, VEGFR-2 | Not Specified | Indole-2-carboxamides show potent inhibitory activity, with the 2-phenyl indole NH moiety forming H-bonds with key residues like Asp776. nih.gov |
| GABA-A Receptor | AutoDock Vina | Isoindoline esters derived from indole precursors show stable binding at the α1–γ2 interface. mdpi.com |
| SARS-CoV 3CLpro | Not Specified | Isatin and indole derivatives are predicted to have inhibitory activity against the main protease. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations are employed to analyze the conformational stability of the ligand when bound to its biological target. These simulations can reveal how the protein-ligand complex behaves in a more realistic, solvated environment, going beyond the static picture provided by molecular docking.
In studies of indole-2-carboxamide derivatives as antitubercular agents, MD simulations were used to assess the stability of the protein-ligand complex. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory helps to understand the structural stability of the complex. mdpi.com For example, a stable binding is often indicated by the plateauing of backbone RMSD values after an initial equilibration period. mdpi.com MD simulations can also highlight the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, over time, providing a more rigorous assessment of the binding mode predicted by docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For indole derivatives, QSAR models are developed to predict their inhibitory potency against various targets, thereby guiding the synthesis of new compounds with enhanced activity.
QSAR studies on indole derivatives have been performed to predict their inhibitory activity against targets like the SARS-CoV 3CLpro. nih.gov In these studies, a dataset of compounds with known activities is used to build a mathematical model. The chemical structures are represented by molecular descriptors, which can be based on topology (SMILES) or graph theory. The model is then trained and validated using different subsets of the data. nih.gov The statistical quality of the QSAR model is assessed using parameters like the coefficient of determination (R²). nih.gov The interpretation of these models can reveal which structural features are positively or negatively correlated with the biological activity, providing valuable insights for drug design. nih.gov
Table 2: Example of QSAR Model Statistics for Indole Derivatives
| Statistical Parameter | Value | Description |
| R² (Validation Set) | High (e.g., > 0.8) | Indicates good predictive power of the model for an external set of compounds. nih.gov |
| Index of Ideality of Correlation (IIC) | Optimized | A target function used to improve the predictive ability of the QSAR models. nih.gov |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling
In silico ADME prediction and pharmacokinetic modeling are essential components of modern drug discovery, allowing for the early assessment of the drug-like properties of a compound. These computational tools are used to predict how this compound and its analogs will be absorbed, distributed, metabolized, and excreted by the body.
Various software tools are available to calculate key physicochemical and pharmacokinetic properties. For instance, studies on novel indole derivatives often include predictions of parameters such as Lipinski's rule of five, which helps to assess oral bioavailability. nih.gov Other predicted properties can include aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. These predictions are crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug development process, saving time and resources. eurekaselect.comnih.gov
Table 3: Predicted ADME Properties for a Representative Indole Derivative
| Property | Predicted Value/Status | Significance |
| Lipinski's Rule of Five | 0 Violations | Suggests good potential for oral bioavailability. nih.gov |
| Drug-Likeness Score | Positive | Indicates the compound possesses structural features common in known drugs. nih.gov |
| Aqueous Solubility | Varies | Important for absorption and formulation. |
| Blood-Brain Barrier (BBB) Penetration | Predicted Level | Determines if the compound can reach targets in the central nervous system. |
DFT (Density Functional Theory) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide deep insights into its fundamental chemical properties.
DFT methods, such as B3LYP with various basis sets (e.g., 6-31G**), are used to optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental spectroscopic data. researchgate.net These calculations also provide information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. This information is valuable for understanding the reactivity of the indole ring, for instance, in electrophilic substitution reactions. dntb.gov.ua DFT calculations are a powerful tool for rationalizing and predicting the chemical behavior of indole derivatives. researchgate.net
Potential Therapeutic and Industrial Applications
Pharmaceutical Lead Compound Development
In the realm of drug discovery, ethyl 1-methyl-1H-indole-2-carboxylate serves as a crucial lead compound and synthetic intermediate. The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Derivatives of indole are associated with a broad spectrum of biological activities, including potential antitumor, anti-inflammatory, and antifungal properties. nih.govresearchgate.net
The subject compound is particularly valuable for creating libraries of new chemical entities. Researchers utilize it as a starting material to generate diverse carboxamide and hydroxamic acid derivatives. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid. mdpi.com This acid can then be coupled with various amines to produce a range of N-substituted indole-2-carboxamides. mdpi.com This strategy was employed in the development of new potential agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), where 1-methyl-1H-indole-2-carboxylic acid was reacted with different amines to explore structure-activity relationships. mdpi.com
Furthermore, the core structure is integral to synthesizing heterocyclic systems like 1,3,4-oxadiazoles, which are also investigated for their therapeutic potential. The ability to systematically modify the indole core allows chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules, underscoring the compound's role as a versatile platform for lead compound development.
Preclinical Development Considerations
While specific preclinical data for this compound itself is not extensively published, the development pathway for its derivatives involves several key preclinical considerations. Any new compound derived from this intermediate would undergo a rigorous evaluation of its biological effects and safety profile.
A primary step involves assessing the compound's efficacy in relevant biological assays. For example, in a study focused on developing agents against Chagas disease, derivatives of 1H-indole-2-carboxamides were tested for their potency against the intracellular amastigote form of Trypanosoma cruzi. acs.org Concurrently, cytotoxicity is evaluated, often using cell lines like Vero cells, to ensure the compound is selective for its target and not generally toxic to host cells. acs.org
Further preclinical development would focus on the drug metabolism and pharmacokinetic (DMPK) properties of the candidate molecules. Key parameters investigated include:
Metabolic Stability: Assessed using human and animal liver microsomes to predict how quickly the compound is metabolized. acs.org
Solubility: Kinetic solubility in buffers like phosphate-buffered saline (PBS) is measured to ensure the compound can be formulated and absorbed. acs.org
These preclinical data points are critical for deciding whether a lead compound has a viable path toward in vivo studies and further development.
Role as a Versatile Synthetic Intermediate
The primary application of this compound is as a versatile synthetic intermediate. Its chemical structure allows for a variety of transformations, making it a key building block for more elaborate indole-based molecules.
The synthesis of the compound itself typically involves the N-methylation of its precursor, ethyl 1H-indole-2-carboxylate. mdpi.com This reaction can be carried out using methylating agents such as methyl iodide or dimethyl carbonate in the presence of a base. mdpi.com
Once formed, this compound can undergo several key reactions:
Hydrolysis: The ethyl ester group can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 1-methyl-1H-indole-2-carboxylic acid. mdpi.com This carboxylic acid is a pivotal intermediate for creating amide bonds. mdpi.com
Reduction: The ester group can be reduced to an alcohol, forming (1-methyl-1H-indol-2-yl)methanol.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at other positions on the ring system.
This chemical reactivity makes it an essential tool for chemists exploring new indole derivatives for various applications.
Interactive Table: Synthetic Utility of this compound
| Reaction | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| N-Methylation | Ethyl 1H-indole-2-carboxylate, Methyl iodide, KOH | This compound | Synthesis of the title compound | |
| Hydrolysis | This compound, NaOH | 1-Methyl-1H-indole-2-carboxylic acid | Intermediate for amide synthesis | mdpi.com |
| Amide Coupling | 1-Methyl-1H-indole-2-carboxylic acid, Various amines | N-substituted-1-methyl-1H-indole-2-carboxamides | Development of bioactive compounds | mdpi.com |
Applications in Agrochemical and Material Sciences
While the utility of this compound is well-established in pharmaceutical research, its specific applications in agrochemical and material sciences are not as prominently documented in scientific literature. The indole scaffold is of general interest in various chemical industries; however, dedicated research focusing on this particular ester for large-scale agrochemical or material science applications is limited. Its role remains primarily confined to being a high-value intermediate for the synthesis of complex organic molecules, which could potentially find use in these areas, but direct applications are not widely reported.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways
The classical synthesis of ethyl 1-methyl-1H-indole-2-carboxylate and its parent esters typically involves the esterification of the corresponding indole-2-carboxylic acid. nih.gov This is often achieved by first converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol (B145695). nih.gov While effective, yielding purity above 90%, these methods present opportunities for innovation, particularly towards more efficient and environmentally benign processes. nih.gov
Future research should focus on developing novel synthetic strategies that offer improvements in yield, safety, and scalability. Key areas of exploration include:
Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis can enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate large-scale production.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to rapidly produce indole-2-carboxylate (B1230498) derivatives in excellent yields (up to 97%) in the presence of an ionic liquid. researchgate.net Further investigation into microwave-assisted methods for N-methylated versions could significantly reduce reaction times and energy consumption. researchgate.net
Green Chemistry Approaches: Developing synthetic routes that utilize less hazardous reagents and solvents is crucial. This includes exploring solid acid catalysts to replace corrosive mineral acids like sulfuric acid in esterification reactions or one-pot syntheses that reduce the number of steps and waste generated. nih.govmdpi.com
Catalytic C-H Activation: Direct functionalization of the indole (B1671886) nucleus is a powerful tool in modern synthesis. Future pathways could explore the direct carboxylation and esterification of 1-methylindole (B147185) at the C2 position, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route.
Discovery of New Biological Activities and Targets
Derivatives of the indole-2-carboxylate core have demonstrated a remarkable breadth of biological activities, hinting at the vast, unexplored therapeutic potential of this compound itself or its close analogues. rsc.org Documented activities for the broader class of indole derivatives include anticancer, antiviral, anti-inflammatory, and antifungal effects. nih.goviucr.org
A primary future direction is the systematic screening of this compound and a library of its novel derivatives against a wider range of biological targets. Specific areas of interest include:
Antiviral Research: Building on findings that indole-2-carboxylic acid derivatives can act as potent HIV-1 integrase inhibitors, with some analogues showing IC50 values as low as 0.13 μM, further screening against other viral enzymes is warranted. mdpi.comnih.gov The indole core's ability to chelate essential metal ions in the enzyme's active site is a key feature to exploit against other metalloenzymes in viruses like influenza or hepatitis. nih.gov
Oncology: Indole derivatives are known to inhibit cancer cell growth, and some have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. nih.gov Future studies should assess the potential of this compound analogues in this domain. nih.gov
Neurodegenerative Diseases: Given that some indole compounds can act as antagonists for glycine-binding sites, exploring their potential as modulators of neurotransmitter receptors implicated in diseases like Alzheimer's or Parkinson's could open new therapeutic avenues. nih.gov
| Potential Biological Activity | Known Molecular Target/Pathway for Indole Derivatives | Research Focus for this compound Analogues |
| Antiviral | HIV-1 Integrase mdpi.comnih.gov | Inhibition of other viral metalloenzymes; Broad-spectrum antiviral screening. |
| Anticancer | IDO1/TDO Enzymes nih.gov, Various Kinases nih.gov | Development as immunotherapy agents; Targeting cancer cell proliferation pathways. mdpi.com |
| Anti-inflammatory | Cyclooxygenase (COX) Enzymes researchgate.net | Development of selective inhibitors to reduce inflammation with fewer side effects. nih.gov |
| Neuromodulatory | Glycine-binding sites of NMDA receptors nih.gov | Exploration as potential therapeutics for neurological and psychiatric disorders. |
Development of Highly Selective and Potent Analogues
The core structure of this compound is a foundational template for chemical modification. The development of analogues with enhanced potency and selectivity for specific biological targets is a critical research frontier. Structure-activity relationship (SAR) studies are paramount to guide the rational design of these next-generation compounds.
Recent research on related indole-2-carboxylic acid derivatives has provided a roadmap for such optimizations. For instance, in the development of HIV-1 integrase inhibitors, it was discovered that introducing a long branch at the C3 position of the indole core significantly improved the interaction with a hydrophobic cavity in the enzyme's active site, thereby boosting inhibitory activity. mdpi.comnih.gov Similarly, studies on IDO1/TDO inhibitors have systematically explored substitutions on the indole ring to enhance potency. nih.gov
Future strategies should involve:
Targeted Substitutions: Systematically modifying the indole ring, particularly at the C3, C5, and C6 positions, to probe interactions with target proteins.
Bioisosteric Replacement: Replacing the ethyl ester group with other functionalities, such as amides or different ester groups, to modulate solubility, cell permeability, and metabolic stability.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict how different analogues will bind to target proteins, allowing for a more rational, less trial-and-error approach to design. nih.gov
Addressing Challenges in Drugability and Pharmacokinetics
Transforming a promising bioactive compound into a viable drug requires overcoming significant hurdles related to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). Indole-based compounds, despite their therapeutic potential, can present challenges such as poor solubility or rapid metabolism, which can limit their oral bioavailability and efficacy.
Future research must proactively address these "drugability" issues. Key challenges and research directions include:
Improving Solubility: The planar nature of the indole ring can lead to poor aqueous solubility. Strategies to explore include the introduction of polar functional groups or the development of prodrugs that are converted to the active form in the body.
Enhancing Metabolic Stability: The indole ring can be susceptible to oxidation by cytochrome P450 enzymes. Future analogue design should consider blocking metabolically liable sites, for example, through fluorination, to increase the compound's half-life in the body.
Reducing Off-Target Effects: As a privileged scaffold, the indole nucleus can interact with multiple receptors. A significant challenge is to design analogues with high selectivity for the intended therapeutic target to minimize potential side effects. This requires extensive off-target screening and SAR studies focused on selectivity.
Integration of Advanced Omics Technologies for Mechanistic Elucidation
Understanding precisely how a compound exerts its biological effects is fundamental to its development. Advanced "omics" technologies—genomics, proteomics, and metabolomics—offer powerful, unbiased tools to unravel these mechanisms at a systems level. nih.govresearchgate.net The integration of these technologies will be indispensable for advancing the study of this compound and its derivatives.
Future research should leverage omics to:
Identify Cellular Targets: Proteomics approaches can identify the specific proteins that a compound binds to within a cell, potentially revealing novel and unexpected therapeutic targets. researchgate.net
Elucidate Pathways of Action: Transcriptomics (analyzing gene expression) and metabolomics (analyzing metabolic changes) can provide a global view of the cellular pathways that are perturbed by the compound. nih.govmdpi.com This can confirm the intended mechanism of action and reveal downstream effects.
Predict Toxicity and Resistance: By analyzing changes in gene and protein expression profiles, researchers can identify potential toxicity pathways early in the development process. nih.govresearchgate.net These technologies can also help understand how cells might develop resistance to a potential drug. researchgate.net
Enable Precision Medicine: Omics can help identify biomarkers that predict which patients are most likely to respond to a drug, paving the way for more personalized therapeutic strategies.
| Omics Technology | Application in Researching this compound Analogues |
| Genomics/Transcriptomics | Identify changes in gene expression to understand molecular pathways affected by the compound; discover biomarkers for drug response. nih.govmdpi.com |
| Proteomics | Directly identify protein targets and off-targets; analyze post-translational modifications induced by the compound. researchgate.net |
| Metabolomics | Characterize shifts in cellular metabolism to elucidate the compound's functional impact and mechanism of action. nih.govmdpi.com |
| Integrated Multi-Omics | Combine data from all omics fields for a comprehensive, systems-level understanding of the drug's effects, from gene to function. mdpi.com |
Q & A
Basic Research Questions
Q. What is a reliable synthetic route for ethyl 1-methyl-1H-indole-2-carboxylate, and how can purity be optimized?
- Methodology : The compound can be synthesized via a two-step process:
Chlorination : React indole-2-carboxylic acid with thionyl chloride (SOCl₂) at 0°C for 1 hour to form the acid chloride. Excess SOCl₂ is removed via rotary evaporation .
Esterification : Treat the acid chloride with absolute ethanol at room temperature overnight. Filter and recrystallize the product from methanol to achieve >93% yield .
- Purification : Slow evaporation from methanol yields X-ray-quality crystals, confirmed by hydrogen-bonded dimer formation in the herringbone crystal lattice .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Use protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact or inhalation.
- Conduct reactions in a fume hood due to volatile reagents (e.g., SOCl₂).
- Dispose of waste via certified biological waste handlers to prevent environmental contamination .
Q. How can structural characterization of this compound be performed?
- Techniques :
- X-ray crystallography reveals planar molecular geometry (r.m.s.d. = 0.028 Å) and hydrogen-bonded dimers in the crystal lattice .
- NMR and FT-IR confirm functional groups (ester, methyl) and absence of π–π stacking interactions .
Advanced Research Questions
Q. How do reaction conditions influence the synthesis of indole-2-carboxylate derivatives?
- Optimization :
- Reagent selection : SOCl₂ vs. oxalyl chloride for acid chloride formation—SOCl₂ offers higher yields (93%) under milder conditions .
- Solvent effects : Methanol recrystallization minimizes impurities, while acetic acid reflux (3–5 hours) is optimal for synthesizing thiazole derivatives .
Q. What structural modifications enhance the biological activity of indole-2-carboxylate derivatives?
- Derivative design :
- Introduce electron-withdrawing groups (e.g., 5-fluoro) via formylation or alkylation to improve binding to biological targets .
- Substituents at the 3-position (e.g., phenylsulfonyl groups) alter steric hindrance and solubility, impacting pharmacokinetics .
Q. How do intermolecular interactions affect crystallization and stability?
- Crystal engineering :
- Hydrogen bonding (N–H⋯O) between indole NH and ester carbonyl groups stabilizes herringbone packing, critical for crystallinity .
- Lack of π–π interactions suggests steric effects from the methyl group dominate lattice formation .
Q. How can contradictions in synthetic yields or purity be resolved?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
